Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
Overview
Description
Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with methanol, and the cyclohexane ring is substituted with two methyl groups in the trans-configuration at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification of Cyclohexanecarboxylic Acid
Starting Material: Cyclohexanecarboxylic acid
Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux the mixture of cyclohexanecarboxylic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds at elevated temperatures to facilitate the esterification process.
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Hydrogenation of Dimethyl Cyclohexanedicarboxylate
Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: The hydrogenation reaction is carried out under high pressure and moderate temperature to selectively reduce the ester groups to the desired methyl ester.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- often involves large-scale esterification processes. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of robust catalysts and efficient separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation of the methyl ester group can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.
Products: Reduction of the ester group yields the corresponding alcohol.
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Substitution
Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the cyclohexane ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
Chemistry
In organic synthesis, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is used as an intermediate in the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes. It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine
In medicinal chemistry, derivatives of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- are explored for their therapeutic potential. They are evaluated for their pharmacokinetic properties, bioavailability, and efficacy in treating various diseases.
Industry
Industrially, this compound is used in the manufacture of polymers, resins, and plasticizers. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The trans-configuration of the methyl groups influences the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
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Cyclohexanecarboxylic Acid, 1,4-Dimethyl-
- Similar structure but lacks the ester group.
- Used in similar applications but with different reactivity.
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Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Ethyl Ester
- Ethyl ester instead of methyl ester.
- Slightly different physical and chemical properties.
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Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Propyl Ester
- Propyl ester variant.
- Used in applications requiring longer alkyl chains.
Uniqueness
Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is unique due to its specific ester group and trans-configuration of the methyl groups. This configuration imparts distinct physical and chemical properties, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl 1,4-dimethylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLGTFGVSLQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885229, DTXSID80885231, DTXSID30865083 | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,4-dimethylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23059-38-3, 23250-42-2 | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023059383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethylcyclohexane Carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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